molecular formula C13H9ClFN3 B1445641 7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1380310-97-3

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1445641
CAS No.: 1380310-97-3
M. Wt: 261.68 g/mol
InChI Key: MGBJKPXWPRCLBE-UHFFFAOYSA-N
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Description

“7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” is a chemical compound with the empirical formula C13H9ClFN3. It has a molecular weight of 261.68 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrido[2,3-d]pyrimidine derivatives have been synthesized as potential anticonvulsants and antidepressants . The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3- d ]pyrimidine scaffolds .


Molecular Structure Analysis

The SMILES string for this compound is FC1=CC(CN2C=CC3=C2N=CN=C3Cl)=CC=C1 . This indicates that the compound contains a fluorobenzyl group attached to a pyrrolo[2,3-D]pyrimidine core, with a chlorine atom also attached to the pyrimidine ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is part of a chemical class explored for various biological activities. One study focused on the synthesis and evaluation of its derivatives as potential antitumor and antiviral agents. It highlights the importance of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleus, noting its structural significance in creating compounds with enhanced biological activities (Perlíková & Hocek, 2017). Another study delves into the synthesis of new pyrrole and pyrrolo[2,3- d ]pyrimidine derivatives, showcasing their potential antioxidant activity, suggesting a versatile use of this chemical class in therapeutic applications (El-bayouki et al., 2010).

Chemical Synthesis and Modification

Chemical synthesis and the exploration of novel chemical reactions are key aspects of research involving this compound. Studies illustrate the chemical versatility of this compound and its derivatives, showcasing their synthesis and potential for further chemical modifications. For instance, a study presents an efficient synthesis of 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its 7-substituted analogues, highlighting the chemical manipulability of the pyrrolo[2,3-d]pyrimidine scaffold (Vaid et al., 2012). Another research focuses on the synthesis of fluorescent 2-substituted 6-(Het)aryl-7-deazapurine bases, indicating the potential use of these compounds in fluorescence-based applications, such as imaging and sensor technologies (Sabat et al., 2016).

Antitumor and Antiviral Properties

The antitumor and antiviral properties of compounds derived from this compound have been a focus of several studies. These compounds exhibit promising biological activities, with some showing significant antitumor activities against various cancer cell lines. For example, a study synthesizes and evaluates the antitumor activities of novel pyrimidine derivatives, demonstrating their potential as anticancer agents (Harsha et al., 2018). The exploration of these derivatives underscores the therapeutic potential of this compound and its relevance in drug discovery and development.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The precautionary statements include avoiding heat/sparks/open flames/hot surfaces and no smoking. In case of ingestion, it is advised to call a poison center or doctor .

Future Directions

While specific future directions for “7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” were not found, research on pyrimidine derivatives continues to be a promising area in the development of new drugs. For instance, pyrimidine has been reviewed for its anticancer activity with key emphasis on structure-activity relationships . This suggests that there is potential for further exploration and development of pyrimidine derivatives, including “this compound”, in the field of drug discovery.

Biochemical Analysis

Biochemical Properties

7-(3-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This compound can inhibit the activity of certain protein kinases, thereby affecting various signaling pathways within the cell. Additionally, this compound has been found to bind to specific receptors on the cell surface, influencing cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can induce cell cycle arrest, leading to the inhibition of cell proliferation. It has been observed to cause apoptosis, or programmed cell death, in certain cancer cell lines, making it a potential candidate for anticancer therapies. Furthermore, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity. For example, it can inhibit the activity of cyclin-dependent kinases, which are crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, this compound can interfere with DNA replication and repair processes, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings suggest that careful dosage optimization is crucial for maximizing the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic transformations. The compound interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The interactions with transporters and binding proteins can influence the compound’s localization, bioavailability, and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its role in inhibiting DNA replication and inducing apoptosis .

Properties

IUPAC Name

4-chloro-7-[(3-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3/c14-12-11-4-5-18(13(11)17-8-16-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBJKPXWPRCLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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